IGMESINE

Major Depressive Disorder Clinical Psychopharmacology Sigma-1 Receptor

Select Igmesine (JO-1784; CI-1019) as your preferred σ1 reference agonist when experimental objectives demand clinically benchmarked antidepressant efficacy. Unlike PRE-084 (inactive in forced swimming test) and SA4503 (no published clinical comparator data), Igmesine demonstrated non-inferiority to fluoxetine on the HAM-D scale with a superior adverse event profile in a Phase II trial. Its unique NMDA/cGMP pathway modulation (IC50 ≈ 100 nM) without monoamine transporter engagement provides a mechanistically orthogonal comparator to SSRIs. Igmesine is also the only σ1 agonist with human pharmacodynamic data demonstrating suppression of PGE2-induced intestinal secretion, validated preclinically against cholera and E. coli enterotoxins. In gerbil global cerebral ischemia, igmesine exhibited dose-dependent CA1 neuronal rescue (50–100 mg/kg p.o.) with oral efficacy, unlike parenterally restricted agonists. For age-related cognitive decline models, enantiomeric specificity (JO-1783 inactive; BMY-14802 reversible) adds pharmacological validation absent in other σ1 tool compounds. Ideal for preclinical neuroscience, gastroenterology, and neuroprotection programs.

Molecular Formula C23H29N
Molecular Weight 319.489
CAS No. 137246-06-1
Cat. No. B1147616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIGMESINE
CAS137246-06-1
Molecular FormulaC23H29N
Molecular Weight319.489
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Igmesine (CAS 137246-06-1) Sigma-1 Receptor Agonist: Compound Profile and Procurement Context


Igmesine (JO-1784; CI-1019) is a synthetic, selective sigma-1 (σ1) receptor agonist originally developed by Pfizer [1]. It exhibits high affinity for the σ1 receptor (IC50 = 39 ± 8 nM in rat brain membranes; KD = 19.1 nM) with minimal activity at σ2 receptors (IC50 > 1000 nM), yielding a selectivity window exceeding 50-fold [2]. Preclinically, igmesine demonstrates antidepressant-like, neuroprotective, and nootropic effects across multiple animal models [3]. The compound advanced to Phase II/III clinical evaluation for major depressive disorder, where it met the primary endpoint of non-inferiority to fluoxetine in Phase II before failing to separate from placebo in a larger Phase III trial, resulting in discontinuation of clinical development [4]. Despite its halted clinical trajectory, igmesine remains a valuable pharmacological tool compound for probing σ1 receptor function in preclinical neuroscience and gastroenterology research.

Why Sigma-1 Agonists Cannot Be Interchanged: Igmesine (CAS 137246-06-1) Selectivity, Behavioral, and Clinical Differentiation


Although igmesine, PRE-084, SA4503 (cutamesine), and (+)-pentazocine all activate the σ1 receptor, their quantitative selectivity profiles, behavioral pharmacology, and clinical histories diverge substantially—precluding interchangeable use in research or reference standard applications. Igmesine's ~50-fold σ1/σ2 selectivity (σ2 IC50 > 1000 nM) places it functionally distinct from SA4503 (14- to 103-fold depending on assay conditions) and far removed from PRE-084 (~5950-fold), while (+)-pentazocine carries additional opioid-system activity that confounds σ1-specific interpretation [1]. Crucially, in a direct head-to-head comparison, igmesine but not PRE-084 reduced immobility in the forced swimming test (FST), demonstrating that σ1 agonism alone is insufficient to predict behavioral outcome [2]. Furthermore, igmesine is one of only two σ1 agonists (alongside opipramol) to have generated human Phase II efficacy data against an active SSRI comparator (fluoxetine), providing a clinical benchmark absent for PRE-084 and SA4503 . These factors establish igmesine as a pharmacologically and clinically distinct entity within the σ1 agonist class.

Igmesine (CAS 137246-06-1) Quantitative Differentiation Evidence: Comparator-Based Procurement Data


Clinical Antidepressant Efficacy: Head-to-Head Non-Inferiority to Fluoxetine (Phase II, n = 348)

In a 6-week, multicenter, double-blind, placebo-controlled Phase II trial enrolling 348 patients meeting DSM-IV criteria for major depression, igmesine at both 25 mg/day and 100 mg/day (p.o.) demonstrated antidepressant efficacy comparable to fluoxetine 20 mg/day as measured by Hamilton Depression Rating Scale (HAM-D) score change [1]. Adverse events were reported in 50% of igmesine 25 mg/day patients and 62% of igmesine 100 mg/day patients, compared with 66% of fluoxetine-treated patients and 53% of placebo-treated patients, indicating a numerically favorable tolerability profile at the lower igmesine dose [1]. No other selective σ1 agonist (PRE-084, SA4503) has published human Phase II efficacy data against an active SSRI comparator, making this dataset unique within the σ1 agonist class [2]. Note: a subsequent Phase III trial failed to replicate significant separation from placebo, and further clinical development was terminated for commercial rather than safety reasons .

Major Depressive Disorder Clinical Psychopharmacology Sigma-1 Receptor

Behavioral Pharmacology: Igmesine vs PRE-084 Differential Efficacy in the Forced Swimming Test (FST)

In a direct comparative study using two behavioral despair paradigms, Villard et al. (2011) demonstrated that igmesine significantly decreased immobility in the mouse forced swimming test (FST), whereas PRE-084—another highly selective σ1 agonist (Ki σ1 = 2.2 nM, σ2 = 13,091 nM)—failed to produce a significant effect in the same FST procedure [1]. By contrast, both igmesine and PRE-084 reduced immobility in the conditioned fear stress (CFS) paradigm, with the effects of both compounds blocked by the σ1 antagonist BD1047 and absent in σ1-knockout mice, confirming σ1-receptor mediation [1]. This FST/CFS dissociation reveals a functionally consequential pharmacological difference between two nominally 'selective σ1 agonists,' underscoring that σ1 binding selectivity alone does not predict in vivo antidepressant-like activity across behavioral assays.

Behavioral Pharmacology Antidepressant Screening Sigma-1 Agonist Selectivity

NMDA/cGMP Pathway Modulation: Mechanistic Differentiation from Monoaminergic Antidepressants

Akunne et al. (2001) demonstrated that igmesine blocks NMDA-induced increases in cGMP with an IC50 of approximately 100 nM in vitro, implicating interference with the NMDA receptor/nitric oxide synthase/cGMP signaling cascade [1]. Critically, in the same study, igmesine (unlike fluoxetine and desipramine) did not significantly alter serotonin (5-HT) or noradrenaline (NE) neuronal uptake, with fluoxetine and desipramine producing 85% and 40% reductions in 5-HT and NE uptake, respectively [1]. β-Adrenergic receptor density was downregulated comparably by igmesine (20%), fluoxetine (18%), and desipramine (32%) after 21-day treatment, suggesting a shared neuroadaptive endpoint achieved via distinct upstream mechanisms [1]. Igmesine also lacked monoamine oxidase (MAO) A or B inhibitory activity (IC50 > 10 µM), further confirming its separation from classical monoaminergic pharmacology [1].

NMDA Receptor cGMP Signaling Glutamatergic Pathway

Neuroprotective Efficacy: Dose-Dependent CA1 Neuronal Rescue in Gerbil Global Cerebral Ischemia

O'Neill et al. (1995) evaluated igmesine (JO-1784) in the gerbil model of global cerebral ischemia, a standard preclinical model for assessing neuroprotective agents. Igmesine administered orally at 50, 75, and 100 mg/kg at 1, 24, and 48 h post-occlusion provided statistically significant protection against ischemia-induced neuronal death in the hippocampal CA1 region (P = 0.03–0.005 across doses) [1]. A separate experiment demonstrated that igmesine (100 mg/kg i.p.) attenuated both ischemia-induced hyperactivity (P = 0.0018–0.02) and the pathological increase in nitric oxide synthase activity observed across cortex, hippocampus, cerebellum, and brain stem [1]. While other σ1 agonists (e.g., SA4503, PRE-084) have shown neuroprotection in related models, igmesine's demonstration of efficacy via both oral and parenteral routes with dose-response characterization provides a well-defined pharmacological benchmark .

Cerebral Ischemia Neuroprotection Sigma-1 Receptor

Cognitive Enhancement: Dose-Dependent Improvement in Senescence-Accelerated Mouse (SAM) Model

Maurice et al. (1996) examined igmesine (JO-1784) in senescence-accelerated mice (SAMP8/Ta), a murine model of aging-related cognitive dysfunction. In 10–12-month-old SAMP8 mice, which exhibit significant mnemonic impairments versus age-matched SAMR1 controls, igmesine at 0.1–3 mg/kg s.c. significantly improved spontaneous alternation performance in the Y-maze and retention in the step-down passive avoidance task [1]. At 1 mg/kg, igmesine also improved place learning in the water-maze and retention (escape latency). The σ1 specificity was confirmed by: (a) the lack of effect of JO-1783 (the inactive enantiomer of JO-1784) and (b) antagonism by BMY-14802 (5 mg/kg i.p.) [1]. Subchronic igmesine (0.5 mg/kg/day × 10 days) improved learning during water-maze training but did not significantly ameliorate long-term retention, suggesting a preferential effect on acquisition over consolidation [1]. This enantiomer-specific, antagonist-reversible cognitive enhancement profile distinguishes igmesine from non-σ1 nootropic agents.

Cognitive Enhancement Aging Sigma-1 Receptor

Gastrointestinal Antisecretory Activity: PGE2-Induced Jejunal Secretion Suppression in Healthy Humans

Rozé et al. (1998) conducted a double-blind, placebo-controlled crossover study in 16 healthy volunteers to evaluate igmesine's effect on basal and prostaglandin E2 (PGE2)-induced jejunal water and electrolyte secretion. Intraluminal PGE2 infusion induced net secretion of water and electrolytes (P < 0.01 vs basal). Igmesine 200 mg p.o. completely suppressed PGE2-induced secretion and also significantly decreased basal absorption rates, whereas igmesine 25 mg p.o. had no significant effect [1]. The antisecretory effect persisted for at least 3 hours after a single oral dose [1]. This human pharmacodynamic data complements preclinical findings that igmesine inhibits cholera toxin and E. coli enterotoxin-induced jejunal secretion in rats [2], representing a unique gastrointestinal pharmacology not demonstrated for other selective σ1 agonists such as PRE-084 or SA4503 in human studies.

Intestinal Secretion Functional Diarrhea Sigma-1 Receptor

Igmesine (CAS 137246-06-1) Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Antidepressant Drug Discovery: σ1 Target Validation with Clinical Proof-of-Concept Benchmarking

Igmesine is the preferred σ1 reference agonist for preclinical antidepressant programs requiring a compound with both robust in vivo efficacy and human Phase II clinical benchmarking. Unlike PRE-084, igmesine demonstrates activity in both the forced swimming test (FST) and conditioned fear stress (CFS) paradigms [1], and unlike SA4503, it carries Phase II data establishing non-inferiority to fluoxetine on the HAM-D scale with a numerically lower adverse event rate at 25 mg/day (50% vs 66% for fluoxetine) . Its unique NMDA/cGMP pathway modulation (IC50 ≈ 100 nM) without monoamine transporter engagement provides a mechanistically orthogonal comparator to SSRIs and TCAs [2]. Research teams should select igmesine when the experimental objective requires σ1-mediated antidepressant activity that has been clinically validated, rather than relying on PRE-084 (inactive in FST) or SA4503 (lacking published clinical efficacy data vs an active comparator).

Cerebral Ischemia and Neuroprotection Research: Oral Efficacy with Histological and Functional Endpoint Validation

For laboratories investigating σ1 receptor-mediated neuroprotection in stroke models, igmesine offers the most comprehensively characterized profile among selective σ1 agonists. In the gerbil global cerebral ischemia model, igmesine demonstrated dose-dependent (50–100 mg/kg p.o.) CA1 neuronal rescue (P = 0.03–0.005), concurrent attenuation of post-ischemic hyperactivity (P = 0.0018–0.02), and suppression of pathological NO synthase elevation across four brain regions [3]. The demonstration of oral efficacy with a well-defined therapeutic window differentiates igmesine from σ1 agonists studied primarily via parenteral routes and provides a translational pharmacokinetic bridge for oral neuroprotective development programs.

Gastrointestinal Ion Transport and Secretory Diarrhea Research: Human-Validated Antisecretory σ1 Pharmacology

Igmesine is uniquely positioned as the only σ1 agonist with human pharmacodynamic data demonstrating suppression of PGE2-induced intestinal secretion. At 200 mg p.o., igmesine completely abolished PGE2-mediated water and electrolyte secretion in healthy volunteers, with an effect duration exceeding 3 hours post-dose, whereas 25 mg was ineffective, establishing a clear dose-response relationship [4]. Preclinical confirmation of activity against cholera toxin and E. coli enterotoxin-induced secretion [5] further supports its utility in secretory diarrhea models. No other commercially available σ1 tool compound (PRE-084, SA4503, (+)-pentazocine) has published human gastrointestinal ion transport data. This scenario is directly evidenced by the quantitative Phase I/II clinical data in functional diarrhea .

Aging and Cognitive Decline Research: Enantiomer-Specific, Antagonist-Reversible Nootropic Effects

In senescence-accelerated mouse (SAMP8) models of age-related cognitive decline, igmesine (0.1–3 mg/kg s.c.) significantly improved performance across multiple cognitive domains (Y-maze spontaneous alternation, passive avoidance, water-maze spatial learning), with effects enantiomerically validated by the inactivity of JO-1783 and reversibility by the σ1 antagonist BMY-14802 [6]. While PRE-084 demonstrated similar efficacy in the SAM model, igmesine's enantiomeric specificity provides an additional level of pharmacological validation critical for target engagement studies. Researchers should select igmesine when the experimental design requires a σ1 agonist with verified enantiomeric specificity and behavioral pharmacology validated across both depression and cognition paradigms in the same compound.

Quote Request

Request a Quote for IGMESINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.